molecular formula C9H6BrNO3 B11860837 3-Amino-7-bromobenzofuran-2-carboxylic acid

3-Amino-7-bromobenzofuran-2-carboxylic acid

Cat. No.: B11860837
M. Wt: 256.05 g/mol
InChI Key: AOVVOCJEEJHLED-UHFFFAOYSA-N
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Description

3-Amino-7-bromobenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a fused benzene and furan ring system. The carboxylic acid group at position 2, amino group at position 3, and bromine substituent at position 7 define its unique structure. The bromine atom enhances electrophilic reactivity and may influence binding affinity in biological systems, while the amino group offers hydrogen-bonding capabilities and opportunities for further functionalization.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-amino-7-bromo-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13)

InChI Key

AOVVOCJEEJHLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=C2N)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

3-Amino-7-bromobenzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-7-bromobenzofuran-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-7-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Amino-7-bromobenzofuran-2-carboxylic acid* NH₂ (3), Br (7) C₉H₆BrNO₃ 256.06 Not provided Bromine for reactivity, amino for H-bonding
3-Methylbenzofuran-2-carboxylic acid CH₃ (3) C₁₀H₈O₃ 176.17 24673-56-1 Methyl enhances lipophilicity
3,6-Dimethylbenzofuran-2-carboxylic acid CH₃ (3,6) C₁₁H₁₀O₃ 190.20 16820-37-4 Symmetric methyl groups
3,5-Dimethylbenzofuran-2-carboxylic acid CH₃ (3,5) C₁₁H₁₀O₃ 190.20 16817-32-6 Asymmetric substitution
5-Bromo-7-chloro-3-methylbenzofuran-2-carboxylic acid Br (5), Cl (7), CH₃ (3) C₁₀H₆BrClO₃ 289.51 1094288-67-1 Halogenated; potential bioactivity
3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid NH₂ (3), CF₃ (6) C₁₀H₆F₃NO₃ 245.15 1956332-30-1 Trifluoromethyl boosts stability
7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid OCH₃ (7), dihydro structure C₁₀H₁₀O₄ 194.18 26018-52-0 Reduced furan ring; methoxy group

*Calculated data based on structural analogs.

Key Comparative Insights:

  • Substituent Effects on Reactivity: The bromine atom in the target compound increases electrophilicity compared to methyl or methoxy groups, facilitating nucleophilic substitution reactions. In contrast, trifluoromethyl (CF₃) in the analog from provides electron-withdrawing effects and metabolic stability. The amino group at position 3 distinguishes the target compound from methyl-substituted derivatives (e.g., 3-Methylbenzofuran-2-carboxylic acid ), enabling hydrogen bonding and salt formation for improved solubility.
  • However, the dihydro structure of 7-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid reduces aromaticity, altering conjugation and reactivity.
  • Applications in Drug Development: Bromine and amino groups in the target compound may synergize for targeted drug delivery, whereas methyl groups in analogs (e.g., 3,6-Dimethylbenzofuran-2-carboxylic acid ) favor passive diffusion across membranes due to higher lipophilicity.

Research Findings and Implications

  • Synthetic Utility: The amino group in the target compound allows for coupling reactions (e.g., amide bond formation), contrasting with halogenated analogs that may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Biological Activity : Bromine’s role in enhancing binding affinity has been observed in kinase inhibitors, while trifluoromethyl groups (as in ) improve pharmacokinetic profiles by resisting oxidative metabolism.

Biological Activity

3-Amino-7-bromobenzofuran-2-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C11_{11}H8_{8}BrN1_{1}O2_{2} and a molecular weight of 256.05 g/mol. Its structure features a benzofuran ring system with an amino group at the 3-position, a bromine atom at the 7-position, and a carboxylic acid functional group at the 2-position. This unique arrangement contributes to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that derivatives of 3-amino-7-bromobenzofuran-2-carboxylic acid exhibit antimicrobial activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Gram-positive bacteria, highlighting their potential as antibacterial agents.

Anticancer Activity

The anticancer properties of this compound have been a focal point in several studies. Notably, benzofuran-based derivatives have demonstrated potent antiproliferative effects in cancer cell lines. The derivative 9e , which shares structural similarities with 3-amino-7-bromobenzofuran-2-carboxylic acid, exhibited an IC50_{50} value of 2.52 ± 0.39 μM against MDA-MB-231 breast cancer cells, indicating strong anticancer potential .

The mechanism by which these compounds exert their anticancer effects often involves modulation of specific molecular targets and pathways. For example, they may inhibit enzymes critical for cell proliferation or induce apoptosis in cancer cells.

Table 1: Antiproliferative Activities of Related Compounds

CompoundCell LineIC50_{50} (μM)Mechanism
9b MCF-7NANA
9e MDA-MB-2312.52 ± 0.39Apoptosis induction
9f MDA-MB-23111.50 ± 1.05Cell cycle arrest
Dox MDA-MB-2312.36 ± 0.18Chemotherapy agent

This table summarizes the antiproliferative activities of related compounds against breast cancer cell lines, illustrating the efficacy of benzofuran derivatives.

Interaction Studies

Interaction studies have focused on the binding affinity of 3-amino-7-bromobenzofuran-2-carboxylic acid with various biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics. These studies reveal that the compound's functional groups play a significant role in its reactivity and interaction with target proteins.

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